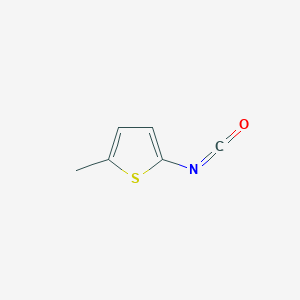

2-Isocyanato-5-methylthiophene

描述

2-Isocyanato-5-methylthiophene (CAS: 76536-99-7) is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 5 and an isocyanate group at position 2. Its molecular formula is C₆H₅NOS, with a molecular weight of 139.18 g/mol. The isocyanate group (–NCO) confers high reactivity toward nucleophiles, enabling applications in polymer synthesis, pharmaceuticals, and agrochemicals. Thiophene derivatives are widely studied for their biological activities, including antitumor and antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-5-methylthiophene typically involves the reaction of 5-methylthiophene-2-carboxylic acid with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

Starting Material: 5-Methylthiophene-2-carboxylic acid.

Reagent: Phosgene or triphosgene.

Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-50°C.

Product: this compound.

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbamates, which decompose thermally to yield isocyanates .

化学反应分析

Types of Reactions: 2-Isocyanato-5-methylthiophene undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.

Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Electrophiles: Halogens, nitronium ions.

Conditions: Reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products:

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Polyurethanes: Formed by the reaction with polyols.

科学研究应用

Polymer Chemistry

Polyurethane and Polyurea Synthesis

2-Isocyanato-5-methylthiophene is primarily utilized in the synthesis of polyurethanes and polyureas. These polymers are essential in the production of coatings, adhesives, and foams due to their excellent mechanical properties and durability. The high reactivity of the isocyanate group allows for efficient polymerization processes.

| Property | Polyurethane | Polyurea |

|---|---|---|

| Flexibility | High | Moderate to High |

| Durability | Excellent | Superior chemical resistance |

| Application Areas | Coatings, adhesives, foams | Protective coatings, sealants |

Pharmaceutical Applications

Biological Interactions

Research indicates that this compound can interact with biological nucleophiles, such as proteins and nucleic acids. This reactivity raises concerns regarding its potential toxicological effects, making it crucial for safety evaluations in pharmaceutical applications. For instance, studies have shown that the compound can modify specific amino acid residues in proteins, which may lead to altered biological functions or toxicity profiles.

Case Study: Protein Modification

A study demonstrated that this compound modified cysteine residues in proteins, resulting in significant changes in enzyme activity. This modification pathway is critical for understanding the compound's implications in drug design and development.

Agrochemical Applications

Pesticide Development

The compound's reactivity also extends to the development of agrochemicals. Its ability to form stable linkages with various biological targets makes it a candidate for designing new pesticides that can effectively interact with specific enzymes or receptors in pests.

Example Application

In one case study, derivatives of this compound were synthesized and tested for their efficacy against common agricultural pests. The results indicated promising insecticidal activity, suggesting potential for further development into commercial agrochemical products.

作用机制

The mechanism of action of 2-Isocyanato-5-methylthiophene is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various applications, such as the formation of polyurethanes and the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The substituents on the thiophene ring significantly influence the chemical and physical properties of isocyanate derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electron-Donating vs. Withdrawing Groups :

- The methyl group in this compound is electron-donating, slightly reducing the electrophilicity of the –NCO group compared to the chloro-substituted analog (electron-withdrawing), which enhances reactivity toward nucleophiles .

- The ester group in Methyl this compound-3-carboxylate introduces polarity, improving solubility in polar solvents .

生物活性

2-Isocyanato-5-methylthiophene is a compound of interest in the field of medicinal chemistry and materials science. Its unique structure, featuring an isocyanate functional group attached to a thiophene ring, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The biological activity of isocyanates, including this compound, is primarily attributed to their ability to react with nucleophiles such as amino acids, proteins, and DNA. This reactivity can lead to modifications that affect cellular functions and signal transduction pathways. Studies suggest that isocyanates can induce apoptosis in cancer cells by triggering oxidative stress and activating caspase pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | Induction of apoptosis via ROS generation |

| A549 (lung cancer) | 15.0 | Caspase activation and mitochondrial dysfunction |

| MCF7 (breast cancer) | 10.0 | Inhibition of cell proliferation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Study 1: Hepatocellular Carcinoma

In a study focusing on hepatocellular carcinoma, treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent apoptosis .

Case Study 2: Lung Cancer Models

Another investigation assessed the impact of this compound on lung cancer cell lines. Results indicated that it effectively inhibited A549 cell proliferation through caspase-mediated apoptosis pathways. The study highlighted the potential for developing novel therapies targeting lung cancer using isocyanate derivatives .

Research Findings

- Antitumor Activity : Several studies have reported that compounds with isocyanate groups exhibit potent antitumor activities across various cancer types, suggesting a promising avenue for drug development .

- Mechanistic Insights : The ability of this compound to modify protein structures through covalent bonding contributes to its biological activity, particularly in disrupting normal cellular processes .

- Potential Therapeutic Applications : Given its cytotoxic properties, there is potential for this compound in therapeutic applications against specific cancers, particularly where traditional therapies have limited efficacy .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Isocyanato-5-methylthiophene, and how should experimental procedures be documented for reproducibility?

- Methodology :

- Use nucleophilic substitution or Curtius rearrangement to synthesize the isocyanato group.

- Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography).

- Include full characterization H/C NMR, IR (to confirm NCO stretch ~2250 cm), and elemental analysis for new compounds. For known compounds, cite prior literature but verify purity via TLC or HPLC .

- Provide yields, melting points, and spectral assignments in the Experimental section, with supplementary data for replicates .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure. Monitor via FTIR for NCO group decomposition.

- Use NIST Chemistry WebBook for thermodynamic data (e.g., bond dissociation energies) to predict reactivity .

- Store in anhydrous, dark conditions at -20°C, with argon/vacuum sealing to prevent hydrolysis .

Q. What are the typical reactivity patterns of this compound in nucleophilic additions or cycloadditions?

- Methodology :

- React with amines (e.g., anilines) to form urea derivatives or with alcohols for carbamate synthesis.

- Optimize solvent polarity (e.g., THF vs. DMF) to control reaction rates. Monitor via in-situ IR for NCO consumption .

- For cycloadditions, use catalysts like Lewis acids (e.g., ZnCl) to enhance regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR : Assign thiophene ring protons (δ 6.5–7.5 ppm) and isocyanato carbon (δ ~120–130 ppm).

- Mass Spectrometry : Use HRMS to confirm molecular ions and fragmentation patterns.

- Microanalysis : Validate purity (>95%) for new compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?

- Methodology :

- Employ DoE (Design of Experiments) to test variables: catalyst loading (e.g., triethylamine), solvent (toluene vs. acetonitrile), and temperature.

- Use kinetic profiling (e.g., GC-MS) to identify rate-limiting steps.

- Compare results with computational models (DFT) to predict transition states .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?

- Methodology :

- Perform pH-dependent studies (pH 2–12) with UV-Vis or H NMR to track hydrolysis products (e.g., carbamic acid).

- Use O isotopic labeling to elucidate water participation in the reaction pathway .

Q. How can computational modeling predict the reactivity of this compound in novel heterocyclic syntheses?

- Methodology :

- Apply DFT calculations (Gaussian or ORCA) to map electron density and frontier molecular orbitals (HOMO/LUMO).

- Validate predictions with experimental cycloaddition outcomes (e.g., [3+2] vs. [4+1] products) .

Q. How should researchers address contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Cross-reference NMR assignments with DEPT-135/HSQC to resolve ambiguities in proton-carbon correlations.

- Replicate prior syntheses under identical conditions to verify reproducibility.

- Use statistical tools (e.g., PCA) to analyze batch-to-batch variability .

Q. What advanced spectroscopic methods resolve structural ambiguities in thiophene-isocyanato adducts?

- Methodology :

- X-ray Crystallography : Determine crystal packing and bond angles to confirm regiochemistry.

- Solid-state NMR : Probe conformational flexibility in crystalline vs. amorphous phases .

Q. How can literature searches be optimized to identify understudied applications of this compound?

属性

IUPAC Name |

2-isocyanato-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOUGUHTXIYXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469676 | |

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76536-99-7 | |

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。